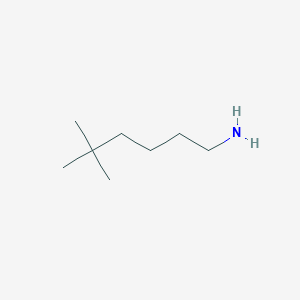

5,5-Dimethylhexan-1-amine

Description

5,5-Dimethylhexan-1-amine: is an organic compound with the molecular formula C8H19N . It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.

Properties

IUPAC Name |

5,5-dimethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-8(2,3)6-4-5-7-9/h4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHCNYHAKKGGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60996-53-4 | |

| Record name | 5,5-dimethylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylhexan-1-amine can be synthesized through several methods. One common method involves the reaction of 5,5-dimethylhexan-1-ol with ammonia or an amine under high pressure and temperature conditions. Another method includes the reductive amination of 5,5-dimethylhexan-1-one using hydrogen and a suitable catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes. This involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

Substitution: Alkyl halides or sulfonyl chlorides are typical reagents.

Major Products:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

5,5-Dimethylhexan-1-amine is an organic compound with the molecular formula C8H19N. It is a colorless liquid that has a characteristic amine odor and is used in various chemical reactions and industrial applications because of its structural properties.

Preparation Methods

This compound can be synthesized through different methods, including reacting 5,5-dimethylhexan-1-ol with ammonia or an amine under high pressure and temperature. It can also be produced through the reductive amination of 5,5-dimethylhexan-1-one using hydrogen and a catalyst. In industrial settings, large-scale reductive amination processes are typically used, which involve high-pressure reactors and continuous flow systems.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation this compound can be oxidized to form amides or nitriles using oxidizing agents such as potassium permanganate and chromium trioxide.

- Reduction It can be reduced to form primary amines using hydrogen gas with a palladium or platinum catalyst.

- Substitution It can undergo nucleophilic substitution reactions with halides or other electrophiles using alkyl halides or sulfonyl chlorides.

Scientific Research Applications

This compound is used as a building block in organic synthesis and as an intermediate in producing various chemicals. It is also used in the synthesis of biologically active compounds and as a reagent in biochemical assays. Researches explore its potential use in drug development and as a precursor for pharmaceutical compounds. Furthermore, it is used in the production of surfactants, lubricants, and other industrial chemicals.

This compound, also known as DMHA (1,5-dimethylhexylamine), is recognized for its stimulant properties. It acts as a central nervous system stimulant, similar to amphetamines, increasing energy levels, alertness, and focus. DMHA can enhance physical performance and endurance in exercise. The stimulant effects of DMHA are believed to be mediated through the release of norepinephrine and dopamine in the brain.

Safety and Toxicity

Mechanism of Action

The mechanism of action of 5,5-Dimethylhexan-1-amine involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in various synthetic applications. The specific pathways and targets depend on the context of its use, such as in drug development or industrial processes.

Comparison with Similar Compounds

- 5,5-Dimethylhexan-2-amine

- 5,5-Dimethylhexan-3-amine

- 5,5-Dimethylhexan-4-amine

Comparison: 5,5-Dimethylhexan-1-amine is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences make it suitable for specific applications where other isomers may not be as effective.

Biological Activity

5,5-Dimethylhexan-1-amine, also known as DMHA (1,5-dimethylhexylamine), is an organic compound with potential biological activities that have garnered interest in pharmacological and biochemical research. This article reviews the current understanding of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 129.24 g/mol. Its structure consists of a hexane backbone with two methyl groups attached to the fifth carbon atom, contributing to its unique properties. This structure influences its interaction with biological systems and its pharmacokinetic behavior.

1. Stimulant Effects

DMHA is primarily recognized for its stimulant properties. It acts as a central nervous system stimulant, similar to amphetamines, promoting increased energy levels, alertness, and focus. Research indicates that DMHA can enhance physical performance and endurance in exercise settings, making it popular in dietary supplements aimed at athletes .

The stimulant effects of DMHA are believed to be mediated through the release of norepinephrine and dopamine in the brain. This mechanism is similar to other sympathomimetic amines, which can lead to increased heart rate and blood pressure . However, detailed studies specifically focusing on DMHA's molecular interactions are still limited.

Case Study: Performance Enhancement

A study investigated the effects of DMHA on exercise performance among trained individuals. Participants who consumed a supplement containing DMHA showed significant improvements in endurance and reduced fatigue compared to a placebo group. The results indicated that DMHA could potentially enhance athletic performance by increasing energy metabolism during high-intensity activities .

Safety and Toxicity

Despite its benefits, concerns regarding the safety profile of DMHA have been raised. Reports suggest that excessive use may lead to adverse effects such as increased heart rate, hypertension, and potential for dependency. Regulatory bodies have issued warnings regarding the use of DMHA in dietary supplements due to these safety concerns .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other common stimulants:

| Compound | Mechanism of Action | Primary Effects | Safety Concerns |

|---|---|---|---|

| This compound | Norepinephrine/Dopamine release | Increased energy, focus | Potential for hypertension and dependency |

| Caffeine | Adenosine receptor antagonist | Alertness, reduced fatigue | Insomnia, jitteriness |

| Amphetamine | Norepinephrine/Dopamine reuptake inhibitor | Euphoria, increased alertness | High potential for abuse |

Q & A

Q. What are the recommended synthetic routes for 5,5-Dimethylhexan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of 5,5-dimethylhexanal using methylamine under hydrogenation conditions. Key steps include:

Aldehyde preparation : Oxidize 5,5-dimethylhexanol to 5,5-dimethylhexanal using a mild oxidizing agent (e.g., pyridinium chlorochromate).

Reductive amination : React the aldehyde with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd).

Ensure inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Purify via distillation or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the amine group (-NH₂) and dimethyl branching (δ ~1.0–1.5 ppm for methyl groups).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₁₉N; theoretical m/z 129.15).

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-N stretch).

Document all parameters (e.g., solvent, instrument settings) to ensure reproducibility .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Storage : Keep in a tightly sealed container under nitrogen, away from oxidizers and acids. Monitor for amine degradation (e.g., yellowing indicates oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity across studies:

Statistical Tools : Use Cochran’s Q-test to assess variability and Higgins’ I² statistic to determine the proportion of total variation due to heterogeneity (values >50% indicate significant inconsistency) .

Sensitivity Analysis : Stratify data by experimental conditions (e.g., solvent polarity, temperature) to identify confounding factors.

Validation : Replicate key measurements (e.g., pKa via potentiometric titration) under standardized conditions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate nucleophilicity indices (e.g., Fukui functions) to identify reactive sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics.

- PubChem Data : Cross-reference with analogous amines (e.g., branched aliphatic amines) to infer trends in steric/electronic effects .

Q. How can researchers optimize the catalytic performance of this compound in asymmetric synthesis?

- Methodological Answer :

- Ligand Design : Modify the amine’s steric profile by introducing chiral auxiliaries (e.g., Evans oxazolidinones) to enhance enantioselectivity.

- Reaction Screening : Use high-throughput experimentation (HTE) to test solvents (e.g., THF, toluene), temperatures, and catalysts (e.g., Rh or Pd complexes).

- Kinetic Analysis : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to control critical parameters (e.g., pH, temperature).

- Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and reaction time.

- Quality Control : Establish strict acceptance criteria (e.g., ≥98% purity by GC-FID) and retain samples for retrospective analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.